molecular formula C14H19N B2698772 [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287332-29-8

[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No.: B2698772
CAS No.: 2287332-29-8
M. Wt: 201.313
InChI Key: IXLMYUYMKGFIPM-UHFFFAOYSA-N
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Description

“[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP derivatives have attracted significant interest in drug discovery as alkyne, tert-butyl, and arene bioisosteres . Their incorporation is frequently associated with increased compound solubility and metabolic stability .


Synthesis Analysis

The synthesis of BCP derivatives involves the use of a readily accessible BCP bromide . The process involves lithium-halogen exchange, which allows for the synthesis of diverse 1,2,3-trifunctionalised BCPs . This approach provides rapid and straightforward access to unprecedented BCP structural diversity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BCP derivatives include lithium-halogen exchange . This reaction allows for the synthesis of diverse 1,2,3-trifunctionalised BCPs .

Future Directions

The future directions for the research and development of BCP derivatives include the development of novel synthetic approaches to substituted BCPs and their analogues . This is due to an increasing demand from pharmaceutical institutions .

Properties

IUPAC Name

[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c15-11-14-8-13(9-14,10-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLMYUYMKGFIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CN)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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